molecular formula C14H23N3O B6130200 N~2~-{4-[1-(dimethylamino)ethyl]benzyl}-D-alaninamide

N~2~-{4-[1-(dimethylamino)ethyl]benzyl}-D-alaninamide

Cat. No.: B6130200
M. Wt: 249.35 g/mol
InChI Key: ZAFXEKGQBAXSGJ-NFJWQWPMSA-N
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Description

N~2~-{4-[1-(dimethylamino)ethyl]benzyl}-D-alaninamide is a useful research compound. Its molecular formula is C14H23N3O and its molecular weight is 249.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 249.184112366 g/mol and the complexity rating of the compound is 260. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Polymer Chemistry and Micellization

  • Polymer Synthesis : Research by Bütün, Armes, & Billingham (2001) demonstrated the synthesis of novel cationic diblock copolymers using 2-(Dimethylamino)ethyl methacrylate (DMA). These copolymers exhibit pH-, salt-, and temperature-induced micellization in aqueous media, indicating potential applications in drug delivery and nanotechnology.
  • Micellization and Applications : A study by Liu, Yu, & Ni (2004) focused on the micellization properties of poly[2-(dimethylamino)ethyl methacrylate]. These properties are crucial in applications like emulsion polymerization of styrene, highlighting the role of these compounds in industrial chemistry.

2. Organic Synthesis and Catalysis

  • Catalytic Applications : The catalytic role of dimethylamino derivatives in organic synthesis is emphasized in the work by Liu, Ma, Liu, & Wang (2014). They demonstrated the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a catalyst for acylating alcohols and phenols, a significant process in pharmaceutical synthesis.

3. Medicinal Chemistry and Drug Design

  • Cardiotonic Activity : Compounds with dimethylamino groups have been evaluated for cardiotonic activity. The study by Dorigo et al. (1996) synthesized pyrimidine derivatives and evaluated their effects on heart tissues, providing insights into potential therapeutic applications.

4. Materials Science and Nanotechnology

  • Fluorescent Probes : A study by Wang et al. (2015) focused on fluorescent probes with dimethylamino groups for detecting carbon dioxide. This research has implications for environmental monitoring and sensor development.

5. Biological Screening and Molecular Recognition

  • Molecular Recognition : The ability of dimethylamino derivatives to recognize nucleotides in aqueous solutions was explored by Gao, Cai, Qi, & Wang (2003). This property is crucial in the development of biosensors and drug discovery.

Properties

IUPAC Name

(2R)-2-[[4-[1-(dimethylamino)ethyl]phenyl]methylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-10(14(15)18)16-9-12-5-7-13(8-6-12)11(2)17(3)4/h5-8,10-11,16H,9H2,1-4H3,(H2,15,18)/t10-,11?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFXEKGQBAXSGJ-NFJWQWPMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CNC(C)C(=O)N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N)NCC1=CC=C(C=C1)C(C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-{4-[1-(dimethylamino)ethyl]benzyl}-D-alaninamide
Reactant of Route 2
N~2~-{4-[1-(dimethylamino)ethyl]benzyl}-D-alaninamide
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N~2~-{4-[1-(dimethylamino)ethyl]benzyl}-D-alaninamide
Reactant of Route 4
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N~2~-{4-[1-(dimethylamino)ethyl]benzyl}-D-alaninamide
Reactant of Route 5
N~2~-{4-[1-(dimethylamino)ethyl]benzyl}-D-alaninamide
Reactant of Route 6
N~2~-{4-[1-(dimethylamino)ethyl]benzyl}-D-alaninamide

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